molecular formula C16H15BrN4O2S B2696067 2-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol CAS No. 1226433-26-6

2-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol

Cat. No.: B2696067
CAS No.: 1226433-26-6
M. Wt: 407.29
InChI Key: GFBIQXGGONKVCI-UHFFFAOYSA-N
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Description

2-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol is a sophisticated chemical hybrid scaffold designed for preclinical research, particularly in medicinal chemistry and kinase inhibitor discovery. This compound features a strategic molecular architecture, integrating a 1,2,4-oxadiazole heterocycle and a pyrimidinol core. The 1,2,4-oxadiazole ring is a privileged structure in drug design, valued for its bioisosteric properties as an ester and amide mimic, which can enhance metabolic stability and influence pharmacokinetic profiles . The incorporated 2-bromophenyl moiety offers a potential site for further structural diversification via metal-catalyzed cross-coupling reactions. This hybrid structure is intended for investigational use in identifying and optimizing new therapeutic agents. Its design suggests potential for application in enzyme inhibition studies, given that similar pyrimidine derivatives are known to interact with kinase ATP-binding sites , and 1,2,4-oxadiazole-containing compounds have been explored as agonists for other biological targets . Researchers can utilize this compound as a key intermediate or a novel pharmacophore in developing probes for biological signal transduction pathways . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-ethyl-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4O2S/c1-3-10-9(2)18-16(20-15(10)22)24-8-13-19-14(21-23-13)11-6-4-5-7-12(11)17/h4-7H,3,8H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBIQXGGONKVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC=CC=C3Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol is a complex organic molecule that belongs to the class of oxadiazole derivatives. These compounds are noted for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The specific structure of this compound suggests potential for significant biological interactions due to the presence of both the oxadiazole and pyrimidinol moieties.

Structural Overview

The molecular formula for this compound is C15H14BrN3OSC_{15}H_{14}BrN_3OS. Its structure includes:

  • A bromophenyl group which enhances reactivity.
  • An oxadiazole ring , known for its biological activity.
  • A pyrimidinol core , contributing to its pharmacological properties.

Antimicrobial Properties

  • Antibacterial Activity : Oxadiazole derivatives have been reported to exhibit activity against various bacterial strains. For instance, studies have shown that compounds similar to our target compound demonstrate promising results against Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : The oxadiazole ring is also associated with antifungal properties. Research indicates that certain substitutions on the oxadiazole can enhance antifungal efficacy against pathogens like Candida species .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of oxadiazole derivatives. In a study involving carrageenan-induced paw edema in rats, several derivatives exhibited significant inhibition of inflammation, suggesting that our compound may also possess similar properties .

CompoundDose (mg/kg)Inhibition of Paw Edema (%)
Control-0.36 ± 0.28
Indomethacin4066.44
Test Compound3070.98

The biological activity of this compound likely involves several mechanisms:

  • Non-covalent Interactions : The compound may interact with biological targets through hydrogen bonding and hydrophobic interactions.
  • Enzyme Inhibition : It is hypothesized that the compound could inhibit specific enzymes involved in inflammatory pathways or microbial resistance mechanisms .

Case Studies

  • Synthesis and Characterization : A study synthesized various oxadiazole derivatives and evaluated their biological activities. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry, confirming their structures .
  • Pharmacological Evaluation : In vivo studies demonstrated that certain oxadiazole derivatives showed superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Comparison with Similar Compounds

Key Structural Differences

Feature Target Compound Compound Compound
Bromophenyl Position 2-Bromo (ortho) 4-Bromo (para) 4-Bromo (para)
Core Heterocycle Pyrimidine + 1,2,4-oxadiazole Pyrimidine-tri-one Triazinoindole + pyrazole
Substituent Complexity Sulfanyl-linked oxadiazole Dimethyl, methoxy, oxopropyl Dimethylindolone, triazinoindole

Physicochemical and Electronic Properties

  • Ortho vs. Para Bromine Effects : The ortho-bromine in the target compound may increase steric hindrance, reducing solubility but enhancing halogen bonding in hydrophobic pockets compared to para-substituted analogues .
  • Heterocycle Contributions: The 1,2,4-oxadiazole’s electron deficiency could enhance π-stacking with aromatic residues in enzymes, whereas tri-one or triazinoindole systems () may prioritize hydrogen bonding or charge-transfer interactions.

Computational and Crystallographic Insights

  • Density Functional Theory (DFT) : Becke’s hybrid functionals () could model the electronic structure of the target compound, particularly the bromine’s inductive effects on the oxadiazole ring.
  • Crystallographic Validation : SHELX software () and structure-validation protocols () are critical for confirming bond lengths and angles, especially in resolving steric clashes introduced by the ortho-bromophenyl group.

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